molecular formula C19H23N3O B11445898 N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11445898
M. Wt: 309.4 g/mol
InChI Key: YFGUWEUDSDWFJF-UHFFFAOYSA-N
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Description

N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under specific conditions. One effective method is the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation. This method is environmentally friendly and offers high yields with minimal waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structure, which imparts distinct biological and chemical properties. Its cyclohexyl and methylfuran substituents contribute to its unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

N-cyclohexyl-7-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H23N3O/c1-13-10-11-22-17(12-13)21-18(16-9-8-14(2)23-16)19(22)20-15-6-4-3-5-7-15/h8-12,15,20H,3-7H2,1-2H3

InChI Key

YFGUWEUDSDWFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3CCCCC3)C4=CC=C(O4)C

Origin of Product

United States

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